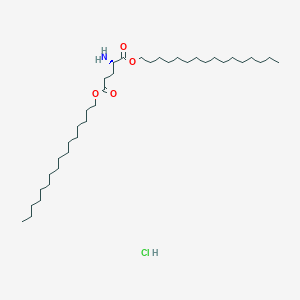
dihexadecyl (2S)-2-aminopentanedioate;hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Dihexadecyl (2S)-2-aminopentanedioate;hydrochloride is a chemical compound that has garnered interest in various scientific fields due to its unique properties and potential applications. This compound is characterized by its dihexadecyl groups and the presence of an amino group attached to a pentanedioate backbone, along with a hydrochloride moiety.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of dihexadecyl (2S)-2-aminopentanedioate;hydrochloride typically involves the esterification of hexadecanol with (2S)-2-aminopentanedioic acid. This reaction is often catalyzed by acidic conditions to facilitate the formation of the ester bond. The resulting ester is then treated with hydrochloric acid to form the hydrochloride salt.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and pH are crucial for optimizing the production process.
Analyse Chemischer Reaktionen
Types of Reactions
Dihexadecyl (2S)-2-aminopentanedioate;hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the ester groups to alcohols.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophilic substitution reactions often involve reagents like alkyl halides or acyl chlorides.
Major Products
The major products formed from these reactions include dihexadecyl alcohols, carboxylic acids, and substituted amides or esters, depending on the specific reaction conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
Dihexadecyl (2S)-2-aminopentanedioate;hydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a surfactant in the formation of micelles and vesicles for drug delivery systems.
Biology: The compound is employed in the study of membrane proteins and lipid bilayers due to its amphiphilic nature.
Industry: The compound is used in the formulation of cosmetics and personal care products due to its emulsifying properties.
Wirkmechanismus
The mechanism of action of dihexadecyl (2S)-2-aminopentanedioate;hydrochloride involves its interaction with lipid membranes. The dihexadecyl groups insert into the lipid bilayer, while the amino group can form hydrogen bonds with surrounding molecules. This interaction can alter membrane fluidity and permeability, making it useful in drug delivery applications.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Dihexadecyl phosphate: Similar in structure but lacks the amino group.
Dihexadecyl succinate: Contains a succinate backbone instead of pentanedioate.
Dihexadecyl malonate: Features a malonate backbone.
Uniqueness
Dihexadecyl (2S)-2-aminopentanedioate;hydrochloride is unique due to the presence of the amino group, which provides additional functionality for chemical reactions and interactions with biological molecules. This makes it particularly valuable in applications requiring specific interactions with proteins or other biomolecules.
Eigenschaften
CAS-Nummer |
86304-25-8 |
|---|---|
Molekularformel |
C37H74ClNO4 |
Molekulargewicht |
632.4 g/mol |
IUPAC-Name |
dihexadecyl (2S)-2-aminopentanedioate;hydrochloride |
InChI |
InChI=1S/C37H73NO4.ClH/c1-3-5-7-9-11-13-15-17-19-21-23-25-27-29-33-41-36(39)32-31-35(38)37(40)42-34-30-28-26-24-22-20-18-16-14-12-10-8-6-4-2;/h35H,3-34,38H2,1-2H3;1H/t35-;/m0./s1 |
InChI-Schlüssel |
WXQRFHDZYNZLOD-XLQCLRHOSA-N |
Isomerische SMILES |
CCCCCCCCCCCCCCCCOC(=O)CC[C@@H](C(=O)OCCCCCCCCCCCCCCCC)N.Cl |
Kanonische SMILES |
CCCCCCCCCCCCCCCCOC(=O)CCC(C(=O)OCCCCCCCCCCCCCCCC)N.Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-[2-(Ethylamino)-5-nitrophenyl]propanamide](/img/structure/B14406511.png)
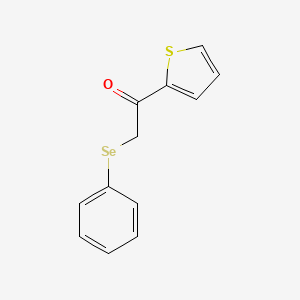

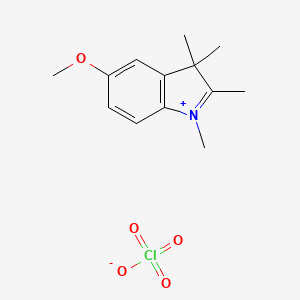
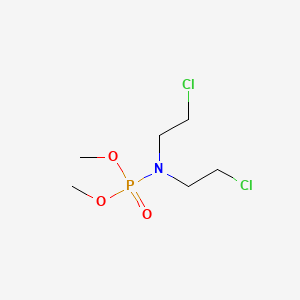

![1,1',1'',1''',1'''',1'''''-[Benzene-1,2,3,4,5,6-hexaylhexakis(oxy)]hexabenzene](/img/structure/B14406544.png)

![2-[2-(Pyridin-4-yl)ethyl]decahydropyrazino[1,2-a]azepine](/img/structure/B14406576.png)
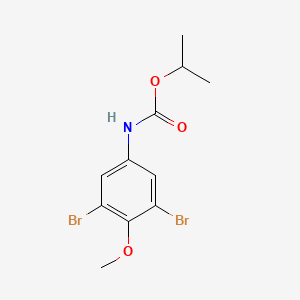
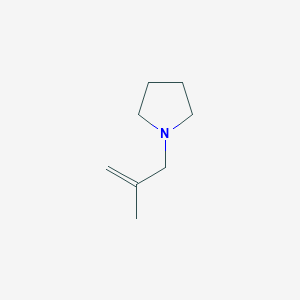
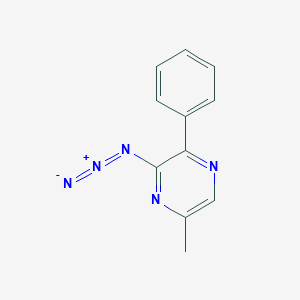
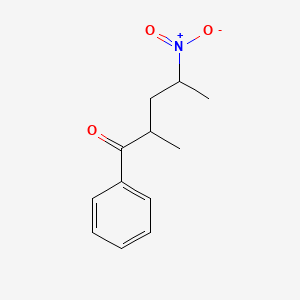
![2-[2-(Pyridin-4-yl)ethyl]octahydropyrrolo[1,2-a]pyrazine](/img/structure/B14406601.png)
